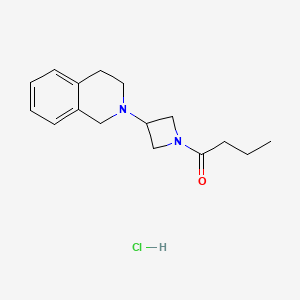

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride

Descripción

Propiedades

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O.ClH/c1-2-5-16(19)18-11-15(12-18)17-9-8-13-6-3-4-7-14(13)10-17;/h3-4,6-7,15H,2,5,8-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQITVPUGILXISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride typically involves multiple steps, including the formation of the azetidine ring and the dihydroisoquinoline moiety. Common synthetic routes may include:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Synthesis of the dihydroisoquinoline moiety: This may involve hydrogenation of isoquinoline derivatives.

Coupling of the two moieties: The final step involves coupling the azetidine and dihydroisoquinoline moieties under specific reaction conditions, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions could lead to the formation of alcohols or amines.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride would depend on its specific biological target. Potential mechanisms could include:

Binding to receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity.

Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal transduction: The compound may influence intracellular signaling pathways, leading to various cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Aryl Substitutions

Compounds 14, 15, and 16 from share the 3,4-dihydroisoquinoline and butanone core but differ in aromatic substituents:

- Compound 14 (4-methoxyphenyl): Melting point 194–195°C.

- Compound 15 (4-hydroxyphenyl): Higher melting point (218–219°C), likely due to hydrogen bonding.

- Compound 16 (4-chlorophenyl): Intermediate melting point (209–210°C), reflecting halogen-induced polarity .

The target compound replaces the aryl group with an azetidine ring, which reduces aromaticity and introduces conformational rigidity. This substitution may alter receptor-binding profiles, particularly for serotonin receptors (5-HT1A/5-HT7), as seen in related dihydroisoquinoline derivatives .

Azetidine-Containing Derivatives

describes 1-(azetidin-1-yl)-4-(methylsulfanyl)butan-1-one, which lacks the dihydroisoquinoline moiety.

Pyrrolidine and Benzamide Derivatives

and highlight compounds like N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide, which feature amide linkages instead of ketones. Amides generally exhibit higher metabolic stability but lower solubility than ketones, suggesting divergent pharmacokinetic profiles .

Pyrazoline Derivatives

discusses pyrazoline-based compounds (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline ). These 5-membered heterocycles exhibit distinct electronic properties and higher melting points (121–130°C) compared to the target compound’s azetidine system, which may prioritize flexibility in drug design .

Comparative Data Table

Key Findings and Implications

Biological Relevance: Dihydroisoquinoline derivatives show affinity for serotonin receptors, suggesting the target compound may share similar CNS applications .

Synthetic Flexibility : Coupling reactions (e.g., EDCI/HOBt) and alkylation strategies (e.g., THIQ with ketones) are viable for synthesizing analogs .

Actividad Biológica

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features, which include an azetidine ring and a dihydroisoquinoline moiety. This article aims to explore the biological activity of this compound, discussing its potential mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride is C16H23ClN2O. Its structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H23ClN2O |

| Molecular Weight | 304.82 g/mol |

| CAS Number | 2034264-35-0 |

The biological activity of this compound is hypothesized to stem from several potential mechanisms:

Receptor Interaction : The compound may bind to specific receptors on cell surfaces, modulating their activity. This interaction could influence various signaling pathways critical for cellular responses.

Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and function.

Signal Transduction Modulation : The compound could alter intracellular signaling cascades, leading to changes in gene expression and cell behavior.

Biological Activity Studies

Research has indicated that compounds similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride exhibit significant biological activities:

- Antifungal Activity : A study on related dihydroisoquinoline derivatives demonstrated promising antifungal properties against various phytopathogenic fungi. Compounds showed effective inhibition at concentrations as low as 50 μg/mL, suggesting that structural modifications can enhance bioactivity .

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy. The structure-activity relationship (SAR) studies indicated that electron-withdrawing substituents significantly enhance antimicrobial activity .

- Cytotoxicity : Preliminary cytotoxicity assays revealed that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, indicating potential as anticancer agents .

Case Studies

Several studies highlight the biological relevance of compounds structurally related to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride:

Case Study 1 : A series of dihydroisoquinoline derivatives were synthesized and tested for their antifungal activity against seven species of fungi. The most active compound exhibited an EC₅₀ value ranging from 8.88 to 19.88 µg/mL, demonstrating a concentration-dependent effect .

Case Study 2 : Research involving azetidine derivatives indicated their potential as inhibitors of specific enzymes involved in cancer progression. These findings suggest that further exploration of the azetidine framework could yield novel therapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)butan-1-one hydrochloride?

Answer:

The synthesis typically involves alkylation reactions between azetidine derivatives and substituted dihydroisoquinoline precursors. For example, microwave-assisted heating (e.g., 80–100°C) can enhance reaction efficiency for intermediates, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound as a hydrochloride salt . Key steps include:

- Alkylation : Use of halogenated ketones (e.g., 4-chloro-1-phenylbutan-1-one) as alkylating agents in tetrahydrofuran (THF) with potassium hydroxide.

- Salt formation : Treatment with HCl in ethanol to precipitate the hydrochloride form.

- Characterization : Melting point analysis (e.g., 194–195°C for analogous compounds) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Basic: How is structural characterization validated for this compound?

Answer:

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., azetidine N–CH₂ at δ 3.2–3.8 ppm, aromatic protons at δ 7.1–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~200 ppm and quaternary carbons in the dihydroisoquinoline moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₁ClN₂O: 292.1345).

- Elemental Analysis : Matches calculated percentages of C, H, N, and Cl (±0.3%) .

Advanced: How can researchers resolve contradictions in receptor binding affinity data for this compound?

Answer:

Contradictions in pharmacological data (e.g., dual 5-HT1A/5-HT7 receptor activity) require:

- Longitudinal Studies : Track temporal effects (e.g., 1-week vs. 1-year intervals) to distinguish transient vs. sustained interactions, as demonstrated in stress-response models .

- Mediator Analysis : Use structural equation modeling (SEM) to test if confounding variables (e.g., solvent polarity, salt stability) indirectly influence receptor binding .

- Hybrid Validation : Combine computational docking (e.g., molecular dynamics simulations) with wet-lab assays (e.g., radioligand displacement) to reconcile discrepancies in binding site predictions .

Advanced: What computational approaches improve SAR predictions for dihydroisoquinoline derivatives?

Answer:

- Receptor-Based Machine Learning : Train models on agonist/antagonist profiles of structurally diverse receptors (e.g., 52 mouse and 10 human receptors) to extrapolate chemical features driving activity .

- Multidimensional Metrics : Apply meta-analysis to existing datasets (e.g., 9 independent studies) to identify consensus pharmacophores or exclusion criteria (e.g., steric clashes in azetidine substitution) .

- Bioelectronic Nose Models : Simulate receptor-ligand interactions using tuned parameters from heterologous expression systems (e.g., Drosophila receptors) to predict binding thermodynamics .

Basic: What parameters are critical for ensuring purity during synthesis?

Answer:

- Reaction Solvent : Use anhydrous THF or dichloromethane to minimize hydrolysis of intermediates.

- Temperature Control : Microwave-assisted reactions (e.g., 150 W, 80°C) reduce side-product formation compared to conventional heating .

- Chromatography : Optimize mobile-phase gradients (e.g., 70:30 hexane/ethyl acetate) to resolve polar impurities.

- Salt Crystallization : Recrystallize from ethanol/HCl to achieve >98% purity, verified by HPLC (C18 column, λ = 254 nm) .

Advanced: How do structural modifications in the azetidine ring impact biological activity?

Answer:

- Steric Effects : Substitution at the azetidine nitrogen (e.g., benzyl vs. methoxybenzyl groups) alters receptor binding pocket accessibility. For example, bulkier groups reduce 5-HT7 affinity by ~40% .

- Conformational Rigidity : Introducing sp³-hybridized carbons (e.g., cyclopropane-fused azetidine) enhances metabolic stability but may reduce solubility.

- Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) compared to free bases, critical for in vivo bioavailability studies .

Advanced: What protocols assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) for 6 months. Monitor degradation via:

- HPLC-PDA : Detect hydrolytic byproducts (e.g., free dihydroisoquinoline).

- Karl Fischer Titration : Quantify water absorption in lyophilized samples.

- Light Sensitivity : Store in amber glass at 4°C; UV-Vis spectroscopy (200–400 nm) identifies photodegradation products .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.

- Spill Management : Absorb spills with silica gel, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.